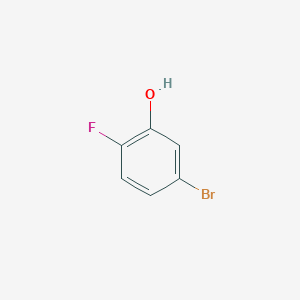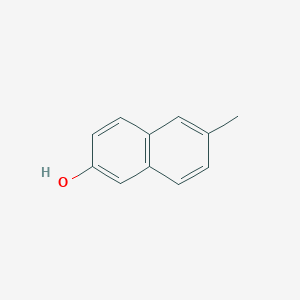
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-hydroxypyridine N-oxide is a derivative of pyridine, an aromatic heterocyclic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the N-oxide group in 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-5-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other suitable catalysts . Another method includes the use of metalloorganic oxidizing agents and cycloaddition reactions .
Industrial Production Methods
Industrial production of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) typically involves continuous flow processes using packed-bed microreactors. These processes offer advantages such as higher efficiency, safety, and greener production methods compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-5-hydroxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various metalloorganic catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various pyridine N-oxide derivatives, while reduction reactions yield the parent pyridine compound .
Applications De Recherche Scientifique
2,4-Dimethyl-5-hydroxypyridine N-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide group. This unique push-pull property allows it to participate in various chemical reactions and interact with molecular targets such as enzymes and metal ions . The compound’s ability to form chelation complexes with metal ions is particularly important in its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxypyridine N-oxide
- 2-Mercaptopyridine N-oxide
- 8-Hydroxyquinoline
Uniqueness
Compared to similar compounds, 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) has unique properties due to the presence of both methyl and hydroxyl groups on the pyridine ring. These substituents influence its reactivity and make it a versatile compound for various applications .
Propriétés
Numéro CAS |
143509-34-6 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
Clé InChI |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
SMILES canonique |
CC1=CC(=[N+](C=C1O)[O-])C |
Synonymes |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)


![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)

